molecular formula C22H20ClN5O4 B2367475 8-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-7-(4-chlorobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 359906-89-1

8-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-7-(4-chlorobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2367475
CAS RN: 359906-89-1
M. Wt: 453.88
InChI Key: VOQBCNODOHLUER-UHFFFAOYSA-N
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Description

8-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-7-(4-chlorobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C22H20ClN5O4 and its molecular weight is 453.88. The purity is usually 95%.
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Scientific Research Applications

Neuroprotective Applications in Parkinson's Disease

Research has identified a connection between the consumption of caffeinated beverages and a reduced risk of developing Parkinson's Disease (PD). Investigations into this link revealed that caffeine and several A(2A) antagonists can attenuate the loss of striatal dopamine and dopamine transporter binding sites caused by the MPTP neurotoxin, a model of PD. This effect is suggested to be through A(2A) receptor blockade, indicating a potential neural basis for the inverse relationship between caffeine consumption and PD development, highlighting the therapeutic potential of A(2A) antagonists in treating this neurodegenerative disease (Chen et al., 2001).

Bronchodilator and Antiallergic Effects

The compound has been identified as an active bronchodilator and antiallergic agent, as demonstrated in animal and clinical studies. It has shown effectiveness in blocking exercise-induced reduction in FEV1 (Forced Expiratory Volume in 1 second), improving asthma disability scores, and increasing FEV1 after oral administration. The incidence and severity of side effects observed were less than those associated with theophylline, a commonly used bronchodilator (Cho Yw et al., 1981).

Antiallergic Activity in Atopic and Non-atopic Subjects

The compound demonstrated significant antiallergic activity in both atopic and non-atopic individuals. It was associated with dose-related inhibitions of flare and wheal induced by cutaneous challenges, without inducing clinically significant sedative effects. This activity was observed across different dosages, indicating its potential as an antiallergic agent (Ring et al., 1988).

properties

IUPAC Name

8-(1,3-benzodioxol-5-ylmethylamino)-7-[(4-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN5O4/c1-26-19-18(20(29)27(2)22(26)30)28(11-13-3-6-15(23)7-4-13)21(25-19)24-10-14-5-8-16-17(9-14)32-12-31-16/h3-9H,10-12H2,1-2H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOQBCNODOHLUER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCC3=CC4=C(C=C3)OCO4)CC5=CC=C(C=C5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-7-(4-chlorobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

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